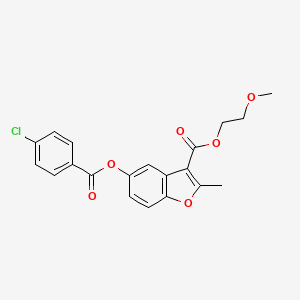

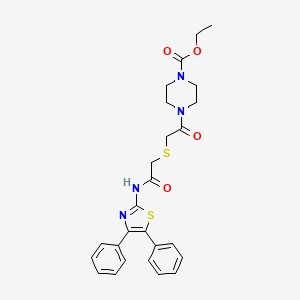

![molecular formula C11H10N2O5S B2733029 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid CAS No. 851116-24-0](/img/structure/B2733029.png)

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

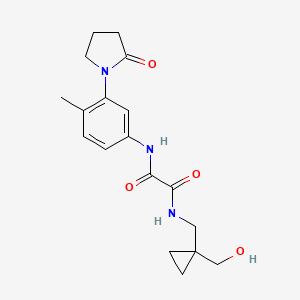

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid is an organic compound with the molecular formula C11H10N2O5S and a molecular weight of 282.28 . It is a powder at room temperature .

Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 22 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also features a five-membered oxazole ring and a six-membered benzene ring .Physical And Chemical Properties Analysis

This compound has a melting point of 195-196°C . It is a powder at room temperature .Applications De Recherche Scientifique

Stress Tolerance in Plants

Research by Senaratna et al. (2004) suggests that benzoic acid derivatives, including those structurally related to 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid, play a significant role in inducing stress tolerance in plants such as beans and tomatoes. These compounds are effective in imparting resistance to heat, drought, and chilling stress, potentially due to the common benzoic acid structural portion that imparts these protective effects at lower concentrations compared to salicylic acid or its derivatives (Senaratna et al., 2004).

Corrosion Inhibition

Ammal et al. (2018) studied 1,3,4-oxadiazole derivatives, which are closely related to this compound, and their ability to inhibit corrosion of mild steel in sulfuric acid. These compounds form a protective layer on the metal surface, showing the potential of benzoic acid derivatives in corrosion protection applications (Ammal et al., 2018).

Photochemical Decomposition

Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound containing the 5-methyl-1,2-oxazol-3-yl group, similar to the structure . Their findings on the photolability and resulting photoproducts of sulfamethoxazole in acidic conditions provide insights into the environmental fate and transformation of such compounds (Zhou & Moore, 1994).

Anticonvulsant Activities

Uno et al. (1979) synthesized several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, closely related to the target compound, and evaluated their anticonvulsant activities in mice. The study highlights the potential of these derivatives in developing anticonvulsant therapies, emphasizing the structural importance of the sulfamoyl and benzoic acid groups (Uno et al., 1979).

Environmental Impact and Toxicity

Dodd and Huang (2004) explored the transformation of sulfamethoxazole, which shares the 5-methyl-1,2-oxazol-3-yl structure, in reactions with chlorine. Their research offers valuable information on the environmental impact and fate of such compounds when exposed to chlorination processes in water treatment, contributing to our understanding of their stability and transformation pathways (Dodd & Huang, 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5S/c1-7-5-10(12-18-7)13-19(16,17)9-4-2-3-8(6-9)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETUPPRSTFARBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

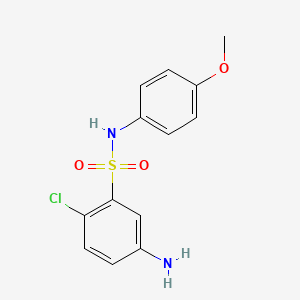

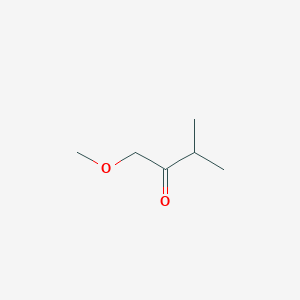

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2732947.png)

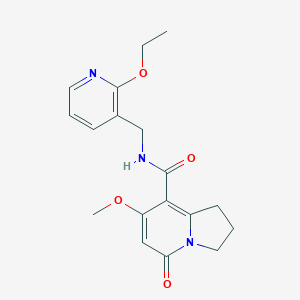

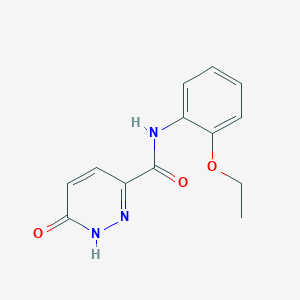

![6-Acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732948.png)

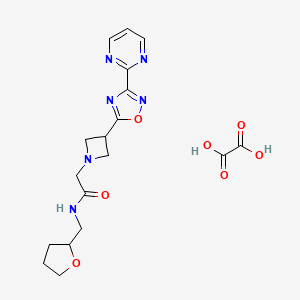

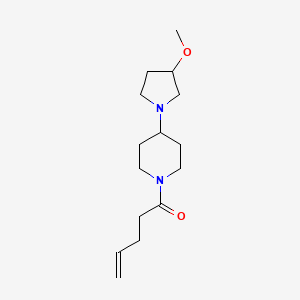

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2732951.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2732953.png)

![3-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-N-[2-(4-methylpiperidin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2732963.png)